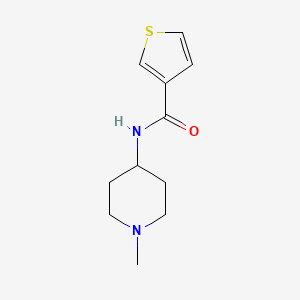![molecular formula C22H25N3O2S2 B3013087 3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 919758-48-8](/img/structure/B3013087.png)
3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one" is a complex molecule that likely exhibits pharmacological activity due to its structural features. It contains a piperazine ring, which is a common moiety in drugs that target central nervous system receptors, such as serotonin receptors . The presence of a methoxyphenyl group is also notable, as this feature appears in various compounds with biological activity .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic aromatic compounds and incorporating various functional groups through reactions like acetylation, substitution, and protection/deprotection strategies . For instance, the synthesis of a piperazine derivative with a methoxyphenyl group involved acetylation of ferulic acid followed by reaction with piperazine and subsequent deacetylation to yield the target product . Similar synthetic strategies could be applied to the compound , with the thiazole and methoxyphenyl groups being key structural components.
Molecular Structure Analysis
Compounds with a piperazine core and methoxyphenyl substituents have been studied using crystallography and computational methods to understand their molecular conformation and reactive sites . For example, crystal structure studies and density functional theory (DFT) calculations have been performed on piperazine derivatives to determine their chair conformation and intermolecular interactions . These analyses are crucial for understanding the molecular geometry and potential binding conformations of the compound in biological systems.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like the methoxyphenyl and thiazole rings. These groups can participate in various chemical reactions, including hydrogen bonding and electrophilic or nucleophilic attacks, which are important for their interaction with biological targets . The benzotriazole moiety in related compounds has been shown to contribute to receptor affinity, suggesting that the thiazole group in the compound of interest may also play a significant role in its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a piperazine ring often confers a certain degree of water solubility, while the aromatic groups can contribute to the compound's lipophilicity . These properties are important for the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its potential as a drug candidate. The crystalline nature of related compounds also suggests that the compound may have a solid-state structure that could be characterized by X-ray crystallography .
Scientific Research Applications
Synthesis and Pharmacological Activity
A series of derivatives related to the compound have been synthesized, aiming to find new classes of antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter. Compounds like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol showed significant values for both activities, indicating their potential in pharmacological applications (Orus et al., 2002).
Synthesis and Biological Activities
The compound's structural framework has been utilized to create new chemical structures like benzodifuranyl, oxadiazepines, and thiazolopyrimidines. These novel structures were illustrated based on elemental and spectral analysis, and they exhibited promising inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Synthesis of PET Radioligands
The compound's derivatives have been explored for their potential as PET radioligands. These derivatives were prepared from their corresponding phenol precursors and isolated through a simplified method. The specific activity and radiochemical purity of these derivatives indicate their potential use in PET imaging of 5-HT1AR (Gao et al., 2012).
Synthesis and Antimicrobial Activity
A range of derivatives based on the compound's structure were synthesized and characterized by spectral methods. These derivatives were screened for in vitro anti-bacterial activity, showing moderate to good antimicrobial activity, underscoring their potential in antimicrobial treatment strategies (Mhaske et al., 2014).
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-16-3-8-19-20(15-16)29-22(23-19)25-12-10-24(11-13-25)21(26)9-14-28-18-6-4-17(27-2)5-7-18/h3-8,15H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRHRWAAHYHOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCSC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)
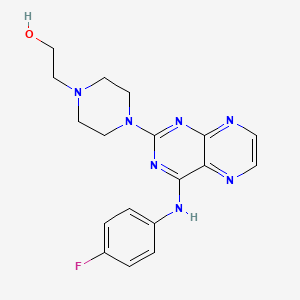
![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)

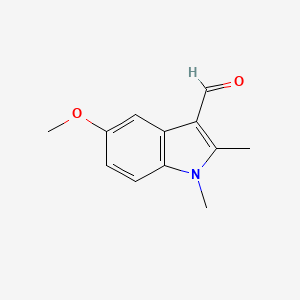
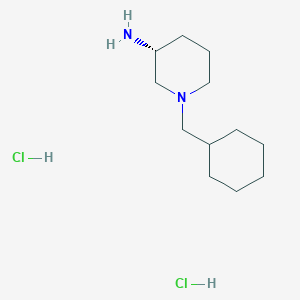
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)
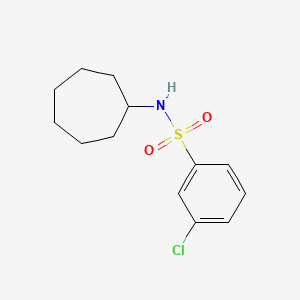
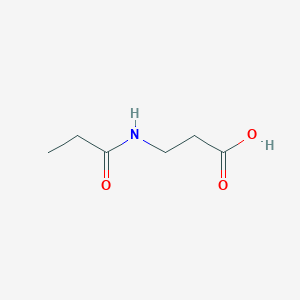
![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)
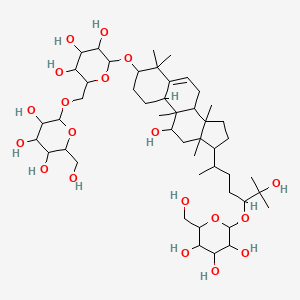
![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)
